

(S,E)-TCO-NHS Ester structure and reactivity

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Compound of Interest					
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An In-Depth Technical Guide to **(S,E)-TCO-NHS Ester**: Structure, Reactivity, and Applications

Introduction

(S,E)-trans-Cyclooctene-N-hydroxysuccinimidyl ester ((S,E)-TCO-NHS Ester) is a bifunctional crosslinking reagent integral to the field of bioconjugation and chemical biology. It serves as a critical tool for covalently linking molecules, particularly for the modification of proteins and other biomolecules. This guide provides a comprehensive overview of its structure, dual-reactivity, and detailed protocols for its application, tailored for researchers and professionals in drug development and life sciences.

The molecule's utility stems from its two distinct reactive moieties: the N-hydroxysuccinimide (NHS) ester and the trans-cyclooctene (TCO) group. The NHS ester facilitates the straightforward labeling of biomolecules containing primary amines, while the TCO group enables an exceptionally fast and selective bioorthogonal "click" reaction with tetrazine-modified molecules. This dual functionality allows for a powerful two-step labeling strategy, which is widely employed in applications ranging from cellular imaging to the development of antibody-drug conjugates (ADCs).

Molecular Structure and Core Properties

The **(S,E)-TCO-NHS Ester** molecule is characterized by three key components:

• trans-Cyclooctene (TCO) Ring: This is a highly strained eight-membered ring containing a trans double bond. The significant ring strain is the driving force behind its rapid reactivity in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions. The axial



diastereomer of TCO, in particular, has been reported to exhibit significantly higher reactivity compared to its equatorial counterpart, with up to a 10-fold increase in reaction rates.[1] However, this increased reactivity can be accompanied by a faster rate of cis-trans isomerization, which deactivates the molecule.[1]

- N-Hydroxysuccinimide (NHS) Ester: This functional group is one of the most common reagents for modifying primary amines, such as the side chain of lysine residues in proteins or the N-terminus of polypeptides.[2] It reacts with nucleophilic amines in a pH-dependent manner to form a stable and covalent amide bond.[2]
- Stereochemistry ((S,E)-): The specific stereoisomerism of the TCO ring influences its stability and reactivity. The molecule is supplied as a single diastereomer to ensure consistent performance in conjugation reactions.[1]

The molecular formula for (4E)-TCO-NHS ester is C₁₃H₁₇NO₅, and its molecular weight is approximately 267.28 g/mol .

Reactivity and Reaction Mechanisms

The utility of TCO-NHS Ester lies in its two distinct and orthogonal reaction capabilities: amine conjugation via the NHS ester and bioorthogonal ligation via the TCO group.

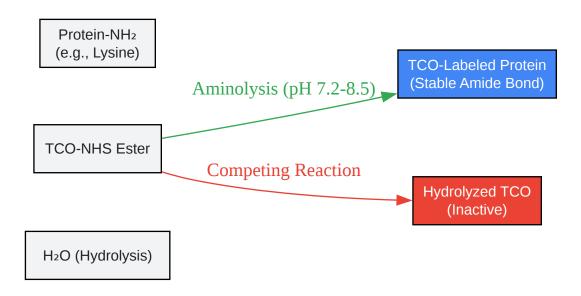
Amine Conjugation via NHS Ester

The first step in a typical workflow involves the reaction of the TCO-NHS Ester with a biomolecule containing primary amines.

- Mechanism: The NHS ester undergoes nucleophilic acyl substitution with a primary amine (R-NH₂). The reaction results in the formation of a stable amide bond, covalently attaching the TCO moiety to the target molecule, with NHS being released as a leaving group.
- Reaction Conditions: This reaction is highly pH-sensitive. The aminolysis reaction is most efficient at a slightly basic pH of 7.2 to 8.5. At this pH, a sufficient fraction of the primary amines on the protein are deprotonated and thus nucleophilic.
- Competing Hydrolysis: A significant challenge in NHS ester chemistry is the competing hydrolysis reaction, where the ester reacts with water instead of the target amine. This



hydrolysis reaction is also accelerated at a higher pH, rendering the reagent inactive. Therefore, careful control of pH and reaction time is crucial for efficient labeling. High protein concentrations are often preferred to favor the aminolysis reaction over hydrolysis. The use of anhydrous solvents like DMSO or DMF for preparing stock solutions is critical, as NHS esters are moisture-sensitive.



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Caption: NHS Ester Reactivity: Aminolysis vs. Hydrolysis.

Bioorthogonal TCO-Tetrazine Ligation

Once the TCO moiety is attached to the molecule of interest, it can be reacted with a tetrazinefunctionalized partner in a bioorthogonal "click" reaction.

- Mechanism: This reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.
 The electron-poor tetrazine (diene) reacts rapidly and specifically with the strained TCO (dienophile) to form a stable dihydropyridazine linkage.
- Key Advantages:
 - Exceptional Kinetics: The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) that can exceed 800 M⁻¹s⁻¹ and can even reach up to 30,000 M⁻¹s⁻¹ depending on the tetrazine structure. This allows for efficient labeling at very low concentrations.



- Biocompatibility: The reaction proceeds rapidly under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for a toxic catalyst (like copper in CuAAC).
- High Selectivity: The TCO and tetrazine groups are highly selective for each other and do not react with other functional groups present in complex biological systems, preventing off-target reactions.

Quantitative Data NHS Ester Hydrolysis Rates

The stability of the NHS ester is critically dependent on pH and temperature. The half-life decreases dramatically as the pH increases.

рН	Temperature	Half-life of NHS Ester	Reference
7.0	0°C	4-5 hours	
8.6	4°C	10 minutes	

TCO-Tetrazine Reaction Kinetics

The reaction rate is highly dependent on the specific structures of both the TCO and the tetrazine derivative.



Tetrazine Derivative	TCO Derivative	Second-Order Rate Constant (k ₂)	Conditions	Reference
Hydrogen substituted tetrazines	TCO	up to 30,000 M ⁻¹ s ⁻¹	PBS, 37°C	
3,6-di-(2-pyridyl)- s-tetrazine	trans- cyclooctene	~2000 M ⁻¹ s ⁻¹	Not specified	
Methyl- substituted tetrazines	TCO	~1000 M ⁻¹ s ⁻¹	Aqueous media	_

Experimental Protocols

Protocol 1: Labeling of Proteins with (S,E)-TCO-NHS Ester

This protocol provides a general guideline for labeling a protein with primary amines (e.g., an antibody).

Materials:

- Protein to be labeled (e.g., antibody at 1-5 mg/mL)
- (S,E)-TCO-NHS Ester
- · Anhydrous, amine-free DMSO or DMF
- Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:



- Buffer Exchange: Prepare the protein in an amine-free reaction buffer (e.g., PBS, pH 7.5) at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.
- Prepare TCO-NHS Ester Stock: Immediately before use, allow the TCO-NHS Ester vial to
 equilibrate to room temperature to prevent moisture condensation. Dissolve the ester in
 anhydrous DMSO or DMF to create a 10 mM stock solution.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS Ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. Protect from light if using a fluorescently-tagged molecule.
- Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 5-15 minutes.
- Purification: Remove excess, unreacted TCO-NHS Ester and byproducts by running the reaction mixture through a desalting column appropriate for the molecular weight of the protein. The purified TCO-labeled protein is now ready for the click reaction or storage.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction between a TCO-labeled protein and a tetrazine-labeled molecule.

Materials:

- Purified TCO-labeled protein
- Tetrazine-functionalized molecule
- Reaction Buffer (e.g., PBS, pH 7.4)

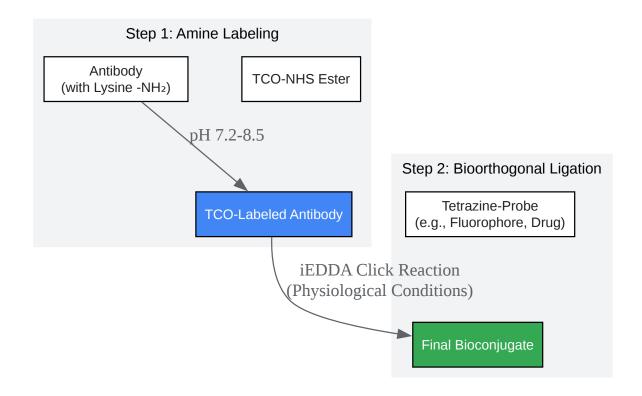
Procedure:

• Prepare Reactants: Prepare the TCO-labeled protein and the tetrazine-containing molecule in the reaction buffer.



- Click Reaction: Add the tetrazine-containing molecule to the TCO-labeled protein. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine reagent is often recommended to ensure complete consumption of the labeled protein.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics.
- Analysis and Purification: The resulting conjugate is now ready for downstream applications.
 If necessary, the final conjugate can be purified from any unreacted starting materials using standard methods like size-exclusion chromatography (SEC).

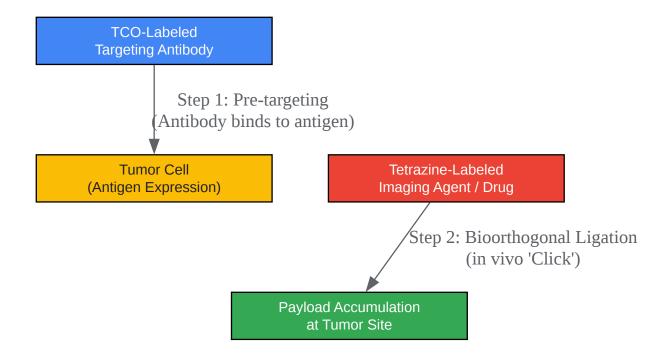
Visualization of Workflows and Pathways



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Caption: Two-step bioconjugation workflow using TCO-NHS Ester.





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Caption: Pre-targeted imaging/therapy signaling pathway.

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